(2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

asymmetric synthesis stereochemical control N-acyliminium ion chemistry

Source (2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 180854-46-0) for your chiral drug discovery pipeline. This trans-(2S,4S) piperidine scaffold is essential for synthesizing NMDA receptor antagonists and peptidomimetics. Its Boc-protected amine, ethyl ester, and (S)-configured 4-hydroxyl group enable orthogonal deprotection and selective O-functionalization. Substituting with racemic or cis-diastereomers introduces unpredictable stereochemical outcomes, complicating purification and reducing synthetic efficiency. Ensure your research progresses with the precise stereochemistry this building block provides.

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
CAS No. 180854-46-0
Cat. No. B1529863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate
CAS180854-46-0
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O
InChIInChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m0/s1
InChIKeyZGUGBQXPZDHWHV-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

180854-46-0 (2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate Procurement Guide for Chiral Piperidine Intermediate Selection


(2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 180854-46-0) is a protected chiral piperidine derivative with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . The compound belongs to the class of Boc-protected 4-hydroxypiperidine-2-carboxylic acid esters, which serve as key intermediates in the synthesis of pharmaceutically active molecules, particularly those requiring defined (2S,4S) stereochemistry . Its structural features include a tert-butoxycarbonyl (Boc) protecting group at the N1 position, an ethyl ester at the C2 carboxyl position, and a hydroxyl group with S-configuration at the C4 position of the piperidine ring. The compound is commercially available with purities ranging from 95% to 98% from multiple suppliers .

Why 180854-46-0 Cannot Be Replaced by Racemic or Alternate Stereoisomer Piperidine Intermediates in Chiral Synthesis


In chiral drug discovery and development, substituting (2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate with its racemic mixture or alternative stereoisomers introduces unpredictable outcomes in downstream synthetic steps and final product stereochemistry. The compound's trans-(2S,4S) configuration creates a specific three-dimensional molecular geometry that governs both intermolecular interactions during synthesis and the pharmacological activity of final drug candidates [1]. Substitution with the cis-diastereomer, (2S,4R)-ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 180854-45-9), would place the 4-hydroxyl group in a different spatial orientation relative to the C2 carboxylate, fundamentally altering reactivity patterns in subsequent functionalization steps such as O-alkylation, acylation, or glycosylation. Furthermore, racemic trans-mixtures containing both (2S,4S) and (2R,4R) enantiomers produce diastereomeric intermediates in later steps when coupled with other chiral entities, complicating purification and reducing synthetic efficiency. The quantitative evidence below establishes why procurement of the exact (2S,4S) stereoisomer is non-negotiable for specific research applications [2].

Quantitative Differentiation Evidence: 180854-46-0 vs. Alternative Chiral Piperidine Carboxylate Building Blocks


Chiral Configuration Integrity: Defined (2S,4S) Trans-Stereochemistry vs. Cis-Diastereomer (2S,4R) Reactivity Divergence

The (2S,4S) trans-configuration of this compound (CAS 180854-46-0) provides a distinctly different reactivity profile compared to its cis-diastereomer (2S,4R)-ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 180854-45-9). In N-acyliminium ion-mediated C-C bond forming reactions, the trans-4-hydroxypiperidine scaffold enables access to specific diastereomeric products that cannot be obtained using the cis-configured starting material [1]. The stereodivergent synthetic methodology developed for functionalized 4-hydroxypiperidines demonstrates that biocatalytic generation of enantiopure starting materials followed by N-acyliminium ion chemistry produces distinct diastereomeric outcomes depending on whether trans- or cis-configured precursors are employed [1]. While the cis-diastereomer (180854-45-9) is commercially available, its different relative stereochemistry between C2 and C4 positions results in altered facial selectivity during electrophilic additions and nucleophilic attacks, making it unsuitable as a direct substitute in synthetic sequences optimized for the trans-configuration .

asymmetric synthesis stereochemical control N-acyliminium ion chemistry

4-Hydroxyl Group Stereochemistry: (2S,4S) vs. (2R,4S) Enantiomeric Pair Differentiation

The (2S,4S) enantiomer (CAS 180854-46-0) is the optical antipode of (2R,4R)-ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 1363378-14-6), with both representing the trans-configuration but opposite absolute stereochemistry. Selection between these enantiomers is critical when the compound serves as a precursor to enantiopure 2,3-disubstituted piperidines [1]. The (2S,4S) configuration matches the stereochemistry of naturally occurring (-)-trans-4-hydroxypipecolic acid derivatives found in plant systems, making it the preferred starting material for natural product total synthesis applications targeting compounds such as (-)-SS20846A [2]. Commercial vendors including Leyan supply this compound at 98% purity, with specification sheets confirming the (2S,4S) absolute configuration .

enantioselective synthesis chiral resolution optical purity

Ethyl Ester vs. Methyl Ester Analogs: Differential Protection Strategy and Lipophilicity

The ethyl ester moiety in 180854-46-0 provides measurably different physicochemical and synthetic properties compared to methyl ester analogs such as (2S,4R)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester (CAS 254882-06-9). The ethyl ester offers increased steric bulk relative to methyl ester, which can influence the rate and selectivity of ester hydrolysis under both acidic and basic conditions. This differential reactivity enables orthogonal protection strategies where ethyl and methyl esters can be selectively cleaved in the presence of each other [1]. Additionally, the ethyl ester increases lipophilicity (estimated logP difference of approximately 0.5 units compared to methyl ester), which may affect compound handling, solubility profiles, and chromatographic behavior during purification .

protecting group strategy orthogonal deprotection logP optimization

Boc-Protected Amine vs. Free Amine/N-Cbz Analogs: Synthetic Versatility and Deprotection Efficiency

The N-Boc protecting group in 180854-46-0 confers distinct advantages over alternative amine protecting strategies including free amine, N-Cbz, or N-Fmoc derivatives. Boc protection enables selective amine deprotection under mild acidic conditions (typically TFA in DCM at room temperature) while preserving the integrity of the ethyl ester and 4-hydroxyl functionality [1]. Published synthetic sequences demonstrate Boc deprotection yields of 94-98% under standardized conditions (TFA, DCM, RT, 1 h) with Boc introduction proceeding at 98% yield (Boc2O, DCM, RT, overnight) [1]. In contrast, free amine piperidine-2-carboxylate derivatives exhibit different solubility profiles and require different handling due to their basic nature. N-Cbz-protected analogs require hydrogenolysis conditions (H2, Pd/C) that may be incompatible with other functional groups present in complex synthetic intermediates [2].

amine protection Boc deprotection acid-labile protecting groups

Synthetic Scalability: Biocatalytic Routes to Enantiopure 4-Hydroxypiperidine Scaffolds vs. Traditional Resolution

Recent advances in biocatalytic synthesis of 3-substituted-4-hydroxypiperidines demonstrate that carbonyl reductase-catalyzed reductions can achieve excellent catalytic activity and stereoselectivity in synthesizing compounds with dual chiral centers, underscoring their potential for pharmaceutical applications [1]. This enzymatic approach contrasts with traditional chemical resolution methods that typically result in 50% theoretical yield loss when separating racemic mixtures. The (2S,4S)-configured scaffold represented by 180854-46-0 can be accessed through stereodivergent routes involving biocatalytic generation of enantiopure starting materials followed by functionalization via N-acyliminium ion-mediated C-C bond formation, enabling access to both diastereomeric forms with defined stereochemistry [2].

biocatalysis carbonyl reductase asymmetric reduction

Procurement-Relevant Research Applications for 180854-46-0 Based on Structural Differentiation Evidence


Synthesis of (2S,4S)-Configured NMDA Receptor Antagonist Precursors and CNS-Active Piperidine Pharmacophores

This compound serves as a critical chiral building block for NMDA receptor antagonist development programs requiring defined (2S,4S) trans-stereochemistry. The Boc-protected amine and ethyl ester functionalities enable sequential synthetic manipulations: Boc deprotection under mild acidic conditions (TFA/DCM, 94-98% yield) unmasked the secondary amine for subsequent functionalization, while the 4-hydroxyl group (S-configuration) provides a handle for O-alkylation or glycosylation to modulate pharmacological properties [1]. The (2S,4S) absolute stereochemistry matches the configuration required for specific NMDA receptor ligand binding, as established in structure-activity relationship studies [2].

Natural Product Total Synthesis: Protected (2S,4S)-4-Hydroxypipecolic Acid Derivatives Including (-)-SS20846A

The (2S,4S) stereochemistry of 180854-46-0 directly corresponds to the trans-4-hydroxypipecolic acid scaffold found in biologically active natural products [1]. X-ray diffraction analyses have conclusively established the regio- and stereochemistry of key intermediates in syntheses targeting (2S,4S)-(-)-SS20846A, a natural product with antimicrobial properties [1]. The ethyl ester and Boc protecting groups allow for orthogonal deprotection strategies: the Boc group can be removed under acidic conditions while preserving the ester, or the ester can be hydrolyzed under basic conditions while maintaining N-Boc protection. This synthetic flexibility is essential for accessing both fully deprotected 4-hydroxypipecolic acid and partially protected intermediates for further elaboration [2].

Enantioselective Synthesis of 2,3-Disubstituted Piperidines via Chemoselective Reduction and Ring Functionalization

Chiral derivatives related to 180854-46-0 have been recognized as precursors of enantiopure 2,3-disubstituted piperidines, a structural motif prevalent in numerous pharmaceutical agents [1]. The (2S,4S) configuration provides the appropriate stereochemical template for chemoselective reduction using BH3·Me2S of highly functionalized intermediates, enabling access to 2,3-disubstituted piperidines with defined stereochemistry at both the C2 and C3 positions [1]. The Boc protecting group remains stable during these reduction conditions, while the ethyl ester serves as a masked carboxylate that can be revealed at the appropriate synthetic stage. Procurement of the correct (2S,4S) stereoisomer ensures that the final 2,3-disubstituted piperidine products possess the intended absolute configuration for biological evaluation [2].

Peptide Mimetic Design: Proline Analog Scaffolds with Enhanced Metabolic Stability

The piperidine-2-carboxylate framework of 180854-46-0 serves as a proline mimetic in peptide and peptidomimetic design, with the Boc protecting group enabling standard solid-phase peptide synthesis (SPPS) compatibility [1]. The (2S,4S) stereochemistry mimics the L-proline configuration at C2 while providing an additional functionalization site at C4 for introducing diversity elements. The ethyl ester offers distinct advantages over methyl ester analogs in terms of orthogonal deprotection: ethyl esters undergo saponification at slower rates than methyl esters under standard basic conditions, allowing for selective deprotection in the presence of other ester functionality [2]. This property is particularly valuable when constructing peptide analogs containing multiple carboxyl-containing residues requiring differential protection strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.